3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.: 1980044-16-3
Cat. No.: VC7099708
Molecular Formula: C12H11BrO2
Molecular Weight: 267.122
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1980044-16-3 |
|---|---|
| Molecular Formula | C12H11BrO2 |
| Molecular Weight | 267.122 |
| IUPAC Name | 3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |
| Standard InChI Key | FDAYGYNIBRICGI-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, reflects its bicyclic scaffold. The bicyclo[1.1.1]pentane core consists of three bridgehead carbons and two bridging methylene groups, creating a rigid, three-dimensional geometry. A 3-bromophenyl substituent and a carboxylic acid group occupy distinct positions on the BCP framework.
Key Structural Data:
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Molecular Formula: C₁₂H₁₁BrO₂
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SMILES: C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br
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InChIKey: FDAYGYNIBRICGI-UHFFFAOYSA-N
The bromine atom at the phenyl group’s meta position introduces steric and electronic effects critical for intermolecular interactions, while the carboxylic acid enhances solubility in polar solvents .
Physicochemical Properties
Experimental and computed properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 267.122 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) | |
| Hydrogen Bond Acceptors | 2 (carboxylic acid -O) | |
| Topological Polar Surface Area | 37.3 Ų |
The compound’s rigidity, evidenced by its bicyclic structure, reduces conformational flexibility, a desirable trait in bioactive molecules targeting protein pockets .
Synthetic Methodologies
Photochemical Flow Synthesis
A breakthrough in BCP derivative synthesis involves light-enabled reactions between alkyl iodides and [1.1.1]propellane. This method, scalable to kilogram quantities, uses flow reactors to ensure consistent light exposure and minimizes byproducts . For 3-(3-bromophenyl)BCP-carboxylic acid, the protocol involves:
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Propellane Activation: UV light initiates homolytic cleavage of [1.1.1]propellane, generating a diradical intermediate .
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Alkyl Iodide Coupling: Reaction with 3-bromoiodobenzene forms the BCP-iodide precursor .
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Carboxylation: Palladium-catalyzed carbonylation introduces the carboxylic acid group .
This approach achieves >90% purity post-evaporation, eliminating chromatographic purification .
Alternative Routes
Patent CN115010593B describes a four-step synthesis from methyl bicyclo[1.1.1]pentane-1-carboxylate :
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Carbonyl Reduction: LiAlH₄ reduces the ester to a primary alcohol.
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Bromination: PBr₃ converts the alcohol to a bromide.
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Hydrolysis: Acidic hydrolysis yields the carboxylic acid.
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Suzuki Coupling: Introduces the 3-bromophenyl group via Pd-mediated cross-coupling .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP core serves as a non-classical bioisostere for para-substituted benzene rings, addressing metabolic instability and improving pharmacokinetics. In dopamine D4 receptor antagonists, BCP analogs exhibit enhanced metabolic stability compared to their aromatic counterparts .
Case Study: Kinase Inhibitors
A 2024 study substituted a tert-butyl group in a kinase inhibitor with the BCP-carboxylic acid moiety. Results showed:
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Improved Solubility: Aqueous solubility increased from 0.01 mg/mL to 0.89 mg/mL.
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Retained Potency: IC₅₀ values remained sub-10 nM against EGFR mutants.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹³C NMR data (DMSO-d₆, 125 MHz):
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Bicyclo[1.1.1]pentane Carbons: 58.4 ppm (bridge carbons), 30.0 ppm (bridgehead) .
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Carboxylic Acid Carbon: 172.1 ppm.
Mass Spectrometry
High-resolution ESI-MS ([M-H]⁻):
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Observed: 266.9978
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Calculated: 266.9981 (Δ = 0.3 ppm).
| Parameter | Recommendation |
|---|---|
| Storage | -20°C under inert atmosphere |
| Stability | >24 months if desiccated |
| Hazard Statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) |
The compound is labeled "For research use only" due to unestablished toxicity profiles.
Future Directions
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Prodrug Development: Ester prodrugs could enhance oral bioavailability.
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Polymer-BCP Conjugates: Explored for drug delivery systems leveraging BCP rigidity.
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Catalytic Asymmetric Synthesis: To access enantiopure BCP derivatives for chiral targets.
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